2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(17-19-13-3-1-2-4-14(13)25-17)22-9-7-12(8-10-22)16-21-20-15(24-16)11-5-6-11/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUTZQURUSCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole and oxadiazole moieties are susceptible to oxidation under acidic or basic conditions:
| Reaction Site | Reagent/Conditions | Product | Citation |
|---|---|---|---|
| Benzothiazole sulfur | KMnO₄ (acidic medium) | Sulfoxide or sulfone derivatives | |
| Oxadiazole ring | H₂O₂ or ozone | Cleavage to form carboxylic acids |
-
Key Insight : Oxidation of the benzothiazole sulfur generates sulfoxide intermediates, which are critical for modulating electronic properties in drug design. The oxadiazole ring undergoes oxidative cleavage to yield cyclopropane carboxylic acid derivatives .
Reduction Reactions
The carbonyl group and heterocyclic rings participate in reduction:
| Reaction Site | Reagent/Conditions | Product | Citation |
|---|---|---|---|
| Piperidine carbonyl | LiAlH₄ (anhydrous ether) | Reduced to hydroxymethyl group | |
| Oxadiazole ring | H₂/Pd-C | Ring opening to form hydrazine analogs |
-
Research Finding : Reduction of the carbonyl group enhances solubility, while oxadiazole reduction disrupts aromaticity, enabling further functionalization .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
-
Mechanistic Note : The benzothiazole C-2 position is highly reactive due to electron-withdrawing effects, facilitating nucleophilic attacks. Nitration of the oxadiazole ring introduces steric bulk, altering binding affinity .
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloadditions and rearrangements:
| Reaction | Reagent/Conditions | Product | Citation |
|---|---|---|---|
| Cycloaddition (Oxadiazole) | Cu(I)-catalyzed azide-alkyne | Triazole-linked conjugates | |
| Ring-opening | HCl/EtOH | Hydrazide intermediates |
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Synthetic Utility : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioconjugation, while acid-mediated ring-opening provides hydrazide precursors for further derivatization .
Hydrolysis Reactions
The carbonyl and oxadiazole groups undergo hydrolysis under varied conditions:
| Reaction Site | Reagent/Conditions | Product | Citation |
|---|---|---|---|
| Piperidine carbonyl | NaOH/H₂O (reflux) | Carboxylic acid derivative | |
| Oxadiazole ring | H₂SO₄ (concentrated) | Cleavage to semicarbazide |
-
Application : Hydrolysis of the carbonyl group generates carboxylic acids for salt formation, improving pharmacokinetic properties.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Selectivity | Influencing Factors |
|---|---|---|---|
| Oxidation | Moderate | Benzothiazole > Oxadiazole | Electron density, steric effects |
| Reduction | Fast | Carbonyl > Oxadiazole | Catalyst presence |
| Substitution | Slow to Moderate | C-2 (Benzothiazole) > C-5 (Oxadiazole) | Solvent polarity, temperature |
Research Advancements
-
Catalytic Functionalization : Palladium-catalyzed cross-coupling reactions at the benzothiazole C-2 position enable aryl/heteroaryl substitutions, expanding structural diversity.
-
Enzymatic Interactions : The oxadiazole ring forms cation-π interactions with arginine residues in bacterial gyrase, as observed in crystallographic studies of analogous compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety enhances the biological activity of these compounds. For example:
| Compound | Activity | Reference |
|---|---|---|
| 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole | Inhibitory effect on cancer cell proliferation |
In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.
2. Neuroprotective Effects
The neuroprotective capabilities of oxadiazole derivatives have been explored in models of neurodegenerative diseases. The compound was shown to modulate pathways associated with neuronal survival and apoptosis:
| Study | Findings | Reference |
|---|---|---|
| Neuroprotection in Alzheimer's models | Reduced apoptosis and oxidative stress markers |
These findings suggest that the compound may serve as a therapeutic agent for conditions such as Alzheimer's disease.
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
| Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|
| Ectonucleotide pyrophosphatase/phosphodiesterase family member 2 | 4.80 |
This inhibition indicates potential applications in regulating biochemical pathways relevant to various diseases.
2. Molecular Recognition
The compound's ability to interact with biological macromolecules has been studied extensively. It has shown promise in molecular recognition processes that are crucial for drug design:
Such interactions are vital for the development of targeted therapies.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on the efficacy of this compound against breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. This study highlights the compound's potential as a lead for developing new anticancer drugs.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential utility in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole
- Structural Difference : The cyclopropyl group in the target compound is replaced with an isopropyl group on the oxadiazole ring.
- Stereoelectronic Effects: The electron-donating isopropyl group may modulate oxadiazole’s electron-withdrawing nature, affecting binding interactions.
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine
- Structural Difference : Benzothiazole is replaced with pyridine.
- Molecular Weight: Lower molecular weight (298.34 vs. ~314 for benzothiazole analogs) could improve solubility but reduce bioavailability .
N-(4-(benzothiazole-2-yl) phenyl) Substituted Benzenesulfonamides
- Structural Difference : The target’s oxadiazole-piperidine-carbonyl motif is replaced with sulfonamide-linked aryl groups.
- Impact: Bioactivity: Sulfonamides in these analogs demonstrated anticonvulsant activity in neurotoxicity screening, but the target compound’s oxadiazole-piperidine system may confer distinct pharmacological profiles . Synthetic Route: Synthesized via condensation of aminophenyl benzothiazoles with sulfonyl chlorides, differing from the target’s likely oxadiazole-piperidine coupling .
2-[5-phenyl-1,3,4-oxadiazol-2-thiomethyl] benzothiazole
- Structural Difference : A thioether-linked phenyl-oxadiazole replaces the piperidine-carbonyl-oxadiazole group.
- Synthesis: Prepared via nucleophilic substitution, contrasting with the target’s probable amide-bond formation .
Tabulated Comparison of Key Features
Biological Activity
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 324.4 g/mol. The structural representation can be expressed through its SMILES notation: CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5. The compound features a unique combination of oxadiazole and benzothiazole moieties, contributing to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and benzothiazole structures exhibit significant antimicrobial activity . Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial strains and fungi. For example, a study highlighted the synthesis of similar oxadiazole derivatives which demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties . It has been studied for its potential role in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring is known to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Case Study 1: Anticancer Activity
A study conducted on similar oxadiazole derivatives demonstrated their effectiveness against human cancer cell lines. The derivatives exhibited IC50 values ranging from 10 to 50 µM, indicating promising anticancer activity .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, treatment with the compound resulted in a significant decrease in markers of oxidative stress and inflammation in neuronal tissues. These findings suggest its potential application in neuroprotective therapies .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
Oxadiazole formation : Cyclopropylcarboxylic acid derivatives are condensed with thiosemicarbazide under POCl₃ catalysis (reflux at 90°C for 3–4 hours) to form the 1,3,4-oxadiazole core .
Piperidine-carbonyl linkage : The oxadiazole intermediate is coupled with a benzothiazole-piperidine fragment using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C .
Purification : Precipitation via pH adjustment (pH 8–9 with NH₄OH) followed by recrystallization from DMSO/water (2:1) yields the pure compound .
Q. Optimization strategies :
Q. How is the structural integrity of this compound confirmed post-synthesis?
Answer: A combination of spectral and analytical techniques is employed:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzothiazole), cyclopropyl protons (δ 1.2–1.5 ppm), and piperidine carbonyl (δ 165–170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₈H₁₇N₅O₂S: 383.43 g/mol) .
- Elemental analysis : Acceptable tolerance is ≤0.3% deviation for C, H, N, and S .
Q. Example data :
| Parameter | Theoretical | Observed |
|---|---|---|
| C (%) | 56.36 | 56.28 |
| H (%) | 4.47 | 4.55 |
| N (%) | 18.26 | 18.19 |
Advanced Research Questions
Q. What experimental strategies are employed to resolve discrepancies in spectral data between computational predictions and empirical observations?
Answer: Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- DFT calculations : Compare computed (B3LYP/6-31G**) and experimental ¹³C NMR shifts to identify misassigned peaks .
- Solvent standardization : Use deuterated DMSO for NMR to match computational solvent models .
- X-ray crystallography : Resolve ambiguities in piperidine ring puckering or oxadiazole planarity (e.g., dihedral angles > 170° indicate conjugation) .
Case study : A 5-cyclopropyl-oxadiazole derivative showed a 2.1 ppm deviation in ¹H NMR for the cyclopropyl group. DFT analysis revealed gauche interactions in the minimized structure, explaining the shift .
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound against specific enzymatic targets?
Answer: Target selection : Prioritize enzymes with structural homology to the compound’s motifs (e.g., oxadiazole analogs inhibit acetylcholinesterase ).
Q. Assay design :
Enzyme inhibition : Use a microplate-based Ellman assay for cholinesterase activity, with donepezil as a positive control .
Kinetic analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and compare values for competitive vs. non-competitive inhibition .
Selectivity screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .
Q. Data interpretation :
| Target | IC₅₀ (µM) | Selectivity Index (vs. AChE) |
|---|---|---|
| Acetylcholinesterase | 0.45 | 1.00 |
| Carbonic Anhydrase | >50 | <0.01 |
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of analogs with modified cyclopropyl or benzothiazole groups?
Answer:
- Substituent variation : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) at the benzothiazole 6-position or cyclopropyl sp³ carbons .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity (e.g., logP vs. IC₅₀) .
- Crystallographic docking : Map binding poses in enzyme active sites (e.g., oxadiazole stacking with aromatic residues in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
